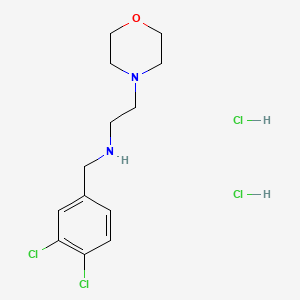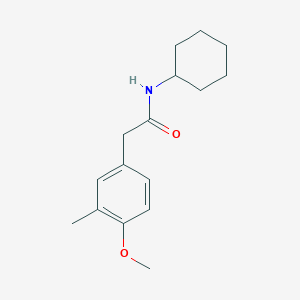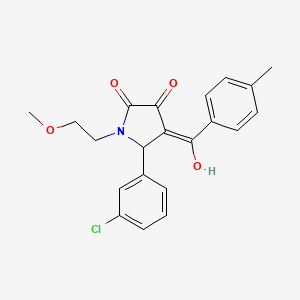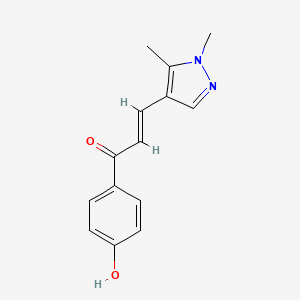
N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCM is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential antidepressant and anxiolytic effects. In
Mécanisme D'action
DCM works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood and anxiety. By inhibiting the reuptake of serotonin, DCM increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent improvements in mood and anxiety.
Biochemical and Physiological Effects:
DCM has been shown to have several biochemical and physiological effects. In addition to its effects on serotonin reuptake, DCM has been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. DCM has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCM is its selectivity for serotonin reuptake inhibition, which makes it a useful tool for studying the role of serotonin in mood and anxiety disorders. Additionally, DCM has been found to have a favorable safety profile, making it a relatively safe compound to use in lab experiments. However, one limitation of DCM is its relatively low potency compared to other N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochlorides, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on DCM. One potential area of research is the development of more potent analogs of DCM that could be used in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCM and its potential applications in the treatment of other neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of DCM in humans.
In conclusion, DCM is a promising compound that has potential therapeutic applications in the treatment of depression and anxiety disorders. Its selectivity for serotonin reuptake inhibition and favorable safety profile make it a useful tool for studying the role of serotonin in mood and anxiety disorders. Further research is needed to fully understand the potential applications of DCM in the treatment of other neurological disorders and to develop more potent analogs of DCM.
Méthodes De Synthèse
The synthesis of DCM involves the reaction of 3,4-dichlorobenzyl chloride with 4-morpholineethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain DCM dihydrochloride. This synthesis method has been well established and has been used in various studies to obtain high-quality DCM for research purposes.
Applications De Recherche Scientifique
DCM has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Several studies have shown that DCM has antidepressant and anxiolytic effects in animal models. Additionally, DCM has been found to have potential applications in the treatment of other neurological disorders such as Parkinson's disease and neuropathic pain.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.2ClH/c14-12-2-1-11(9-13(12)15)10-16-3-4-17-5-7-18-8-6-17;;/h1-2,9,16H,3-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWUGPWVULECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)